molecular formula C15H18N2O2S B15356095 N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide

N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide

Cat. No.: B15356095
M. Wt: 290.4 g/mol
InChI Key: BGFQRQZTMUCCBA-UHFFFAOYSA-N
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Description

N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 4-position, a phenyl group linked to the pyridine via a sulfonamide group, and a propane-1-sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-methylpyridin-3-yl boronic acid with 4-bromophenyl sulfonamide in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific solvents and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • 5-Bromo-2-methylpyridin-3-amine

  • 4-Methylpyridin-3-yl boronic acid

Uniqueness: N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-3-10-20(18,19)17-14-6-4-13(5-7-14)15-11-16-9-8-12(15)2/h4-9,11,17H,3,10H2,1-2H3

InChI Key

BGFQRQZTMUCCBA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C

Origin of Product

United States

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